Tributyl(selenophen-2-yl)stannane
CAS No.:
Cat. No.: VC16009700
Molecular Formula: C16H30SeSn
Molecular Weight: 420.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30SeSn |
|---|---|
| Molecular Weight | 420.1 g/mol |
| IUPAC Name | tributyl(selenophen-2-yl)stannane |
| Standard InChI | InChI=1S/C4H3Se.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
| Standard InChI Key | MPJBMKJMBMKPMD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=C[Se]1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Tributyl(selenophen-2-yl)stannane comprises a central tin atom bonded to three n-butyl groups and a selenophen-2-yl ring. The selenium atom in the heterocyclic ring enhances electron delocalization compared to sulfur or oxygen analogues, as evidenced by redshifted absorption spectra in derived polymers . Density functional theory (DFT) calculations suggest that the Se–Sn bond length measures approximately 2.52 Å, slightly longer than S–Sn bonds due to selenium’s larger atomic radius .
The compound’s NMR spectrum (CDCl) displays characteristic signals at δ 7.31–7.28 ppm (selenophene protons), 1.10–1.18 ppm (butyl CH), and 0.92–0.75 ppm (Sn–CH) . NMR reveals a singlet at δ −25 ppm, consistent with tetracoordinated tin environments .
Table 1: Key Properties of Tributyl(selenophen-2-yl)stannane and Its Tellurium Analogue
| Property | Tributyl(selenophen-2-yl)stannane | Tributyl(tellurophen-2-yl)stannane |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 420.08 | 468.7 |
| HOMO-LUMO Gap (eV) | 3.2 | 2.9 |
| NMR (δ, ppm) | −25 | −22 |
| Thermal Stability (°C) | 180 | 155 |
Synthesis and Optimization
Lithiation-Stannylation Route
The most efficient synthesis involves a two-step lithiation-stannylation protocol :
-
Lithiation: Selenophene (2.29 mmol) reacts with n-butyllithium (2.5 M in hexane) at −78°C under argon, forming selenophen-2-yllithium.
-
Stannylation: Addition of tributyltin chloride (2.75 mmol) at −30°C yields the target compound after aqueous workup.
This method achieves a 98.1% yield with minimal byproducts, attributed to precise temperature control and inert atmosphere .
Stille Coupling Applications
In organic solar cell research, tributyl(selenophen-2-yl)stannane facilitates the synthesis of asymmetric acceptors via Pd-catalyzed Stille coupling . For example, reacting diethyl 2,5-dibromoterephthalate with the stannane in toluene at 110°C produces selenophene-terephthalate conjugates in 42% yield . Catalyst screening shows Pd(PPh)Cl outperforms Pd(dba) by reducing homocoupling side reactions .
Table 2: Optimization of Stille Coupling Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh)Cl | Toluene | 110 | 60 |
| 2 | Pd(PPh) | Dioxane | 100 | 45 |
| 3 | Pd(dba) | THF | 66 | 52 |
Applications in Organic Electronics
Non-Fullerene Acceptors for Solar Cells
Incorporating selenophene units into acceptors like SePTT enhances charge transport by extending π-conjugation and lowering recombination losses . Devices using selenophene-based acceptors achieve fill factors of 72% and open-circuit voltages of 0.85 V, outperforming thiophene analogues by 15% .
Thin-Film Transistors
Field-effect transistors fabricated with selenophene-stannane-derived polymers exhibit hole mobilities of 0.12 cm/V·s, attributed to improved molecular packing and reduced trap densities . Annealing at 150°C further enhances crystallinity, boosting mobility to 0.18 cm/V·s .
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